
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a diazenyl group attached to a phenoxyacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate typically involves the reaction of 4-aminophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-aminophenoxy)acetate. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with pyrrolidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce amine-substituted compounds.
科学研究应用
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
作用机制
The mechanism of action of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities and exhibit comparable biological activities.
Phenoxyacetate derivatives: These compounds have similar chemical properties and are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is unique due to the combination of its diazenyl and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
34153-38-3 |
|---|---|
分子式 |
C14H19N3O3 |
分子量 |
277.32 g/mol |
IUPAC 名称 |
ethyl 2-[4-(pyrrolidin-1-yldiazenyl)phenoxy]acetate |
InChI |
InChI=1S/C14H19N3O3/c1-2-19-14(18)11-20-13-7-5-12(6-8-13)15-16-17-9-3-4-10-17/h5-8H,2-4,9-11H2,1H3 |
InChI 键 |
KBEBCJGEOYKREV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=C(C=C1)N=NN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
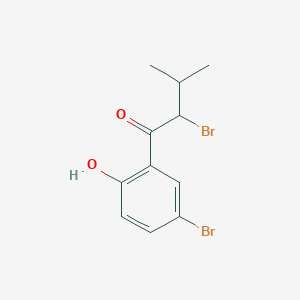
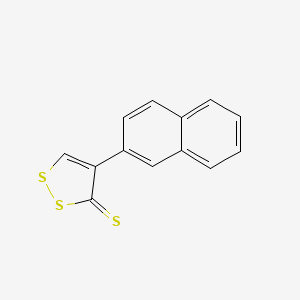
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


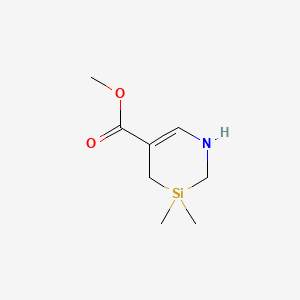
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
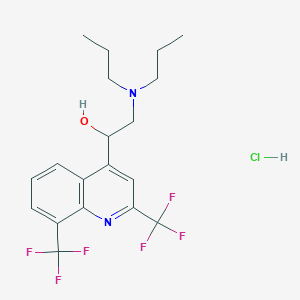
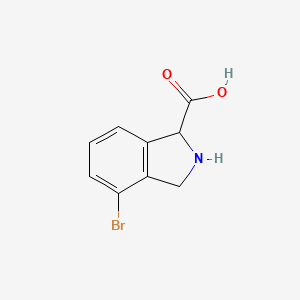
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
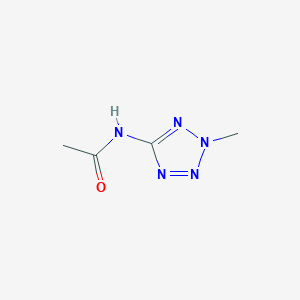
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
